[3-(2-Furyl)phenyl]methylamine
Description
Contextualization of Aryl-Furan-Amine Scaffolds in Advanced Organic Synthesis and Medicinal Chemistry
The aryl-furan-amine scaffold, exemplified by [3-(2-Furyl)phenyl]methylamine, represents a significant structural motif in the fields of advanced organic synthesis and medicinal chemistry. The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is a key component in numerous biologically active compounds and natural products. ijabbr.com Its presence can influence a molecule's pharmacokinetic and pharmacodynamic properties. ijabbr.com
In organic synthesis, the furan moiety can participate in a variety of chemical transformations, including Diels-Alder reactions and electrophilic substitution reactions, providing pathways to more complex molecular architectures. ijabbr.comucl.ac.uk The combination of a furan ring with an aryl group, as seen in the subject compound, creates a biaryl-like structure that is a common feature in many pharmaceutical agents and advanced materials. rsc.org The strategic placement of an amine group on this framework further enhances its utility, as amines are fundamental to the synthesis of a vast array of organic molecules. rsc.org
From a medicinal chemistry perspective, the aryl-furan-amine scaffold is of high interest. The furan ring is considered a bioisostere for other aromatic rings, such as benzene (B151609), and its incorporation can lead to improved biological activity, selectivity, and metabolic stability. beilstein-journals.org The amine group, a common pharmacophore, can engage in crucial hydrogen bonding interactions with biological targets. researchgate.net Researchers have explored various furan-containing compounds for a wide range of therapeutic applications, including as antibacterial, anti-inflammatory, and anticancer agents. ijabbr.comopenmedicinalchemistryjournal.com The synthesis of diverse libraries of compounds based on this scaffold allows for systematic exploration of structure-activity relationships, a cornerstone of modern drug discovery. rsc.org
Fundamental Significance of the Methylamine (B109427) Functionality in Molecular Design and Transformations
The methylamine group (-CH2NH2) is the simplest primary amine and a fundamental building block in organic chemistry and molecular design. wikipedia.org Its small size and high reactivity make it a versatile functional group for a wide range of chemical transformations. wikipedia.org As a good nucleophile, methylamine readily participates in reactions with various electrophiles, enabling the construction of more complex molecules. wikipedia.org
In the context of molecular design, the methylamine group plays a crucial role in establishing key interactions with biological macromolecules. The primary amine can act as a hydrogen bond donor and acceptor, which is critical for molecular recognition and binding to protein targets. researchgate.net The positive charge that the amine can acquire under physiological conditions allows for electrostatic interactions with negatively charged residues in a binding site. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-(furan-2-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-7H,8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGHHPAVCSSDMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CO2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594543 | |
| Record name | 1-[3-(Furan-2-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771573-26-3 | |
| Record name | 3-(2-Furanyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=771573-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(Furan-2-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical Aspects of 3 2 Furyl Phenyl Methylamine and Its Derivatives
Enantioselective Synthesis of Chiral Methylamine (B109427) Analogues
The synthesis of chiral amines is a cornerstone of pharmaceutical and materials science. For analogues of [3-(2-Furyl)phenyl]methylamine, enantioselective methods are critical for producing specific stereoisomers. One prominent strategy is the asymmetric hydrogenation of imines, which has been extensively reviewed for the synthesis of various chiral amines. acs.org This approach often employs transition metal catalysts, such as iridium or rhodium complexes with chiral ligands, to achieve high enantioselectivity. acs.org
Another powerful technique is chiral aldehyde catalysis, which facilitates the asymmetric α-functionalization of aminomethyl compounds. This method has been successfully applied to a range of reactions, including 1,6-conjugate additions and Mannich reactions, yielding products with high diastereo- and enantioselectivities. d-nb.info The development of diastereodivergent catalytic systems, which can selectively produce either diastereomer of a product, offers remarkable control over the stereochemical outcome. d-nb.info For instance, the use of different chiral aldehyde catalysts can steer the reaction towards either the syn- or anti-product. d-nb.info
The synthesis of α-trifluoromethyl amines, a class of compounds with significant biological activity, also provides insights into the enantioselective synthesis of chiral methylamine analogues. nih.gov Catalytic enantioselective methods for preparing these compounds have been a focus of recent research, with strategies including the addition of aryl nucleophiles to trifluoromethyl imines. nih.gov
Table 1: Examples of Catalytic Systems for Enantioselective Amine Synthesis
| Catalyst System | Reaction Type | Substrate Type | Enantioselectivity (ee) | Reference |
| Ir/f-binaphane | Asymmetric Hydrogenation | Sterically hindered N-aryl imines | Good to Excellent | acs.org |
| Chiral Aldehyde Catalysis | 1,6-Conjugate Addition | Amino acids and para-quinone methides | High | d-nb.info |
| Chiral Aldehyde Catalysis | Mannich Reaction | Pyridinylmethanamines and imines | High | d-nb.info |
| Pd(II)/PyOX Ligand | Arylboroxine Addition | N,O-acetals of trifluoroacetaldehyde | Not specified | nih.gov |
Investigation of Axial Chirality in Furan-Phenyl Scaffolds
The phenomenon of atropisomerism, or axial chirality, arises from restricted rotation around a single bond. In furan-phenyl scaffolds like that of this compound, the bond connecting the furan (B31954) and phenyl rings can be a source of chirality if rotation is sufficiently hindered. This has been observed in related heteroaromatic compounds. researchgate.net Dynamic NMR spectroscopy is a key tool for studying this restricted rotation, allowing for the determination of the free-energy of activation for the process. researchgate.net
For instance, in 1-arylpyrrolidin-2-imines, which feature a Caryl-N stereogenic axis, the steric effect of ortho-aryl substituents on the rotational barrier has been evaluated using dynamic NMR and density functional theory calculations. researchgate.net Similarly, the presence of two rotamers in solution has been confirmed for certain thienopyridine derivatives through NMR studies, with variable temperature experiments supporting this finding. researchgate.net These studies highlight the potential for axial chirality in the furan-phenyl backbone of the title compound, which would be influenced by the substitution pattern on both the furan and phenyl rings.
Asymmetric Induction and Chiral Catalysis in this compound Synthesis
Asymmetric induction is the process of influencing the formation of a specific stereoisomer during a chemical reaction. In the synthesis of chiral amines like this compound, this is often achieved through the use of chiral catalysts or auxiliaries. Chiral phase-transfer catalysis, for example, utilizes chiral ammonium (B1175870) salts to mediate reactions and induce enantioselectivity. nih.gov This has been demonstrated in the asymmetric synthesis of 3,3-disubstituted isoindolinones, where the catalyst is believed to form a chiral ion pair with the substrate. nih.gov
Chiral Brønsted bases have also been employed to catalyze the enantioselective alkylation of nitroalkanes with indole-derived electrophiles, leading to products with good enantioselectivity. nih.gov The mechanism is thought to involve the formation of an indolenine intermediate. nih.gov Furthermore, the development of chiral ligands for transition metal catalysts has been a major focus in asymmetric catalysis. Ferrocene-based ligands, such as Josiphos, have proven to be highly effective in a variety of asymmetric transformations. researchgate.net
Table 2: Strategies for Asymmetric Induction in Amine Synthesis
| Method | Catalyst/Auxiliary Type | Key Feature | Reference |
| Chiral Phase-Transfer Catalysis | Chiral Ammonium Salts | Formation of a chiral ion pair with the substrate. | nih.gov |
| Chiral Brønsted Base Catalysis | Bis(amidine) Chiral Bases | Enantioselective protonation/deprotonation steps. | nih.gov |
| Transition Metal Catalysis | Ferrocene-Based Ligands (e.g., Josiphos) | Highly effective in a wide range of asymmetric reactions. | researchgate.net |
| Chiral Aldehyde Catalysis | 3- and 2-formyl BINOL aldehydes | Diastereodivergent control in α-functionalization of amines. | d-nb.info |
Diastereoselective Control in Functionalization Reactions of the Core Structure
When a molecule already contains a chiral center, the introduction of a new stereocenter can lead to the formation of diastereomers. Diastereoselective control aims to favor the formation of one diastereomer over the other. In the context of functionalizing the this compound core, this is a critical consideration.
One approach to achieving diastereoselective control is through substrate-controlled reactions, where the existing stereocenter directs the approach of the incoming reagent. This has been observed in the Pictet-Spengler reaction of L-tryptophan derivatives, where the stereochemistry of the starting material influences the diastereoselectivity of the cyclization. mdpi.com
Catalyst-controlled diastereoselective reactions offer another powerful strategy. For example, thermally controlled diastereoselective [3 + 2] cycloaddition reactions between quinolinium imides and olefins can yield either cis- or trans-isomers depending on the reaction temperature. acs.org Similarly, the development of methods for the diastereoselective synthesis of unnatural amino acids often relies on the use of chiral auxiliaries that direct the alkylation of enolates. acs.org The ring-enlargement of a bicyclic oxazolidine (B1195125) adduct to form a 3-aminoazepane has been shown to proceed with high regio- and diastereoselectivity. researchgate.net
The functionalization of heterocyclic compounds using organometallic reagents, such as magnesium and zinc reagents, also presents opportunities for diastereoselective transformations. uni-muenchen.de The choice of metal, ligand, and reaction conditions can significantly impact the stereochemical outcome of these reactions.
Reactivity and Derivatization Chemistry of 3 2 Furyl Phenyl Methylamine
Transformations of the Furan (B31954) Ring System
The furan ring in [3-(2-Furyl)phenyl]methylamine is a hub of chemical reactivity, susceptible to cycloadditions, electrophilic attack, and various ring-opening processes. Its electron-rich nature, due to the oxygen heteroatom donating electron density into the ring, makes it significantly more reactive than benzene (B151609). numberanalytics.comnumberanalytics.com
Cycloaddition Reactions (e.g., Intramolecular Diels-Alder Reactions of Furan-Containing Arenes)
The furan ring is a classic diene for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. numberanalytics.comnih.gov While intermolecular reactions are common, intramolecular Diels-Alder reactions of furan (IMDAF) offer a powerful strategy for constructing complex polycyclic architectures. nih.govyoutube.com In the context of this compound, the methylamine (B109427) functionality provides a handle for tethering a dienophile.
For an intramolecular reaction to occur, the amine group can be acylated with a dienophile-containing moiety, such as maleic anhydride (B1165640). This connects the furan (the diene) and the dienophile within the same molecule, increasing the effective molarity and promoting the likelihood of the intramolecular cycloaddition. youtube.com The reaction typically proceeds by heating to overcome the aromatic stabilization of the furan ring, leading to the formation of an oxa-bridged cyclohexene (B86901) system. nih.govyoutube.com
It is noteworthy that while many Diels-Alder reactions favor the endo product due to secondary orbital interactions, the conformational constraints of the tether in an IMDAF reaction can lead to a preference for the thermodynamically more stable exo product. youtube.com The resulting bicyclic adducts are versatile intermediates that can be further elaborated. For instance, the furan-derived ring system has been successfully transformed into corresponding indoline (B122111) structures through intramolecular Diels-Alder reactions followed by subsequent chemical modifications. acs.org
Table 1: Overview of Furan's Role in Diels-Alder Reactions
| Reaction Type | Role of Furan | Key Features | Potential Application for this compound |
|---|---|---|---|
| Intermolecular Diels-Alder | Diene | Reacts with external dienophiles; reactivity enhanced by electron-donating groups on furan and electron-withdrawing groups on dienophile. mdpi.com | Reaction with dienophiles like maleic anhydride or acrylonitrile. |
Electrophilic Aromatic Substitution on the Furan Moiety
The furan ring is highly activated towards electrophilic aromatic substitution (SEAr), with reactivity significantly greater than that of benzene and even thiophene. msu.edu This high reactivity is due to the ability of the oxygen atom to stabilize the cationic intermediate (the sigma complex) formed during the reaction. msu.edupearson.com Substitution occurs with a strong preference for the α-positions (C2 and C5) because the positive charge in the intermediate can be delocalized onto the oxygen atom. numberanalytics.commsu.edu
In this compound, the C2 position of the furan is already substituted with the phenyl ring. Therefore, electrophilic attack is expected to occur almost exclusively at the vacant C5 position. This high regioselectivity is a common feature in 2-substituted furans. For example, studies on 1-methyl-2-(2-furyl)imidazole show that electrophilic reactions such as bromination, nitration, and acylation proceed at the free α-position of the furan ring. scispace.com
Milder reaction conditions are typically required for the electrophilic substitution of furan compared to benzene to avoid polymerization or ring-opening side reactions. msu.edu
Table 2: Regioselectivity in Electrophilic Substitution of 2-Substituted Furans
| Electrophile (Reagent) | Expected Product from this compound | Conditions |
|---|---|---|
| Br⁺ (N-Bromosuccinimide) | [3-(5-Bromo-2-furyl)phenyl]methylamine | Mild, often non-acidic |
| NO₂⁺ (Acetyl nitrate) | [3-(5-Nitro-2-furyl)phenyl]methylamine | Mild nitrating agent to prevent degradation |
Ring-Opening and Rearrangement Processes
The furan nucleus can undergo a variety of ring-opening and rearrangement reactions, often promoted by acid or oxidative conditions. rhhz.netarkat-usa.orgibs.re.kr These transformations convert the heterocyclic ring into valuable acyclic synthons.
Acid-Catalyzed Rearrangements : In the presence of strong acids, the furan ring can be protonated, leading to a loss of aromaticity and subsequent cleavage. For instance, certain 2-carboxyaryldifurylmethanes undergo recyclization where one furan ring opens and closes to form an isocoumarin (B1212949) system. researchgate.net The stability of the furan ring towards acid is significantly reduced in systems that can tautomerize to a less stable form. researchgate.net
Oxidative Ring-Opening : Oxidation of furans, for example with reagents like meta-chloroperoxybenzoic acid (m-CPBA), can lead to dearomatization and the formation of unsaturated 1,4-dicarbonyl compounds. mdpi.com This process has been utilized to transform 3-(furan-2-yl)propan-1-ones into more complex structures through subsequent cyclizations. mdpi.com
Borane-Catalyzed Cascades : Lewis acids such as B(C₆F₅)₃ can catalyze the ring-opening of furans in the presence of hydrosilanes. This atom-economical process yields α-silyloxy-(Z)-alkenyl silanes, which are versatile synthetic intermediates. ibs.re.kr
For this compound, such transformations could be initiated, although the reaction conditions would need to be carefully controlled to avoid undesired reactions involving the amine group.
Functionalization of the Phenyl Ring
The phenyl ring of the molecule offers sites for further modification, primarily through electrophilic substitution or modern cross-coupling reactions. The regiochemical outcome of these reactions is dictated by the directing effects of the two existing substituents: the 2-furyl group and the methylamine group (-CH₂NH₂).
Regioselective Electrophilic Aromatic Substitution Reactions
The directing effects of the substituents on the benzene ring determine the position of a new incoming electrophile. wikipedia.org
The methylamine group (-CH₂NH₂) is an activating substituent. The nitrogen's lone pair is not directly conjugated with the ring, but the alkyl spacer makes the group electron-donating via an inductive effect. It is an ortho, para-director.
The 2-furyl group is also generally considered an activating, ortho, para-directing group due to its electron-rich nature.
The molecule is a 1,3-disubstituted benzene derivative. The positions available for substitution are C2, C4, C5, and C6.
Position C2 : ortho to the methylamine group and ortho to the furyl group. This position is sterically hindered by two adjacent substituents.
Position C4 : ortho to the furyl group and para to the methylamine group. This position is activated by both groups.
Position C5 : meta to both groups. This position is the least activated.
Position C6 : para to the furyl group and ortho to the methylamine group. This position is also activated by both groups.
Considering both electronic activation and steric hindrance, electrophilic attack is most likely to occur at the C4 and C6 positions . The C2 position is generally disfavored due to significant steric hindrance. The C5 position is electronically disfavored. The precise ratio of C4 to C6 substitution would depend on the specific electrophile and reaction conditions. perlego.comyoutube.com
Advanced Cross-Coupling Methodologies for Aryl Modification
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling significant modification of the phenyl ring. acs.org The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is particularly versatile for creating biaryl systems. nih.govmdpi.com
To apply this methodology to this compound, a halogen atom would first need to be introduced onto the phenyl ring, typically via electrophilic halogenation as described in the previous section. For example, regioselective bromination at the C4 or C6 position would yield a precursor suitable for Suzuki coupling. This bromo-derivative could then be reacted with a variety of aryl or heteroaryl boronic acids to install new substituents. nih.gov
This two-step sequence (halogenation followed by cross-coupling) provides a modular and highly effective route to a wide array of complex derivatives that would be difficult to access through direct electrophilic substitution alone. mdpi.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Maleic anhydride |
| Acrylonitrile |
| [3-(5-Bromo-2-furyl)phenyl]methylamine |
| [3-(5-Nitro-2-furyl)phenyl]methylamine |
| [3-(5-Acetyl-2-furyl)phenyl]methylamine |
| N-Bromosuccinimide |
| Acetyl nitrate |
| Acetic anhydride |
| Isocoumarin |
| meta-Chloroperoxybenzoic acid (m-CPBA) |
| B(C₆F₅)₃ (Tris(pentafluorophenyl)borane) |
| Benzene |
| Thiophene |
| 1-methyl-2-(2-furyl)imidazole |
| Indoline |
| Toluene |
| Aniline (B41778) |
Reactions Involving the Methylamine Group
The primary methylamine group is the most reactive site for many common organic transformations, acting as a potent nucleophile.
The lone pair of electrons on the nitrogen atom of the methylamine group facilitates reactions with a wide range of electrophiles, leading to the formation of N-acyl, N-alkyl, and N-sulfonyl derivatives. These reactions are fundamental in modifying the compound's steric and electronic properties.
Acylation of this compound can be readily achieved using various acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. This reaction is a common strategy in the synthesis of amides. google.com
Alkylation introduces alkyl groups onto the nitrogen atom. Reductive amination, a powerful and widely used method for N-alkylation, can be employed. d-nb.info This two-step process typically involves the reaction of the primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ.
Sulfonylation of the amine with sulfonyl chlorides in the presence of a base yields sulfonamides. This functional group is a key component in many therapeutic agents. google.com
The following table summarizes representative examples of these derivatization reactions.
| Reaction Type | Reagent | Product | Typical Conditions |
| Acylation | Acetyl chloride | N-Acetyl-[3-(2-furyl)phenyl]methylamine | Inert solvent (e.g., DCM), Base (e.g., triethylamine), Room Temperature |
| Alkylation | Benzaldehyde (B42025), Reductant (e.g., NaBH(OAc)₃) | N-Benzyl-[3-(2-furyl)phenyl]methylamine | Reductive amination in a solvent like dichloroethane |
| Sulfonylation | Benzenesulfonyl chloride | N-Benzenesulfonyl-[3-(2-furyl)phenyl]methylamine | Aprotic solvent (e.g., THF), Base (e.g., pyridine), 0 °C to Room Temperature |
The synthesis of amide and urea (B33335) derivatives from this compound is a straightforward process, leveraging the nucleophilicity of the primary amine.
Amide derivatives are typically synthesized by reacting the amine with a carboxylic acid, often activated with a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or by using an acyl chloride or anhydride. google.com These methods are widely employed in peptide synthesis and the creation of diverse compound libraries.
Urea derivatives can be prepared by reacting the amine with an isocyanate. google.com This reaction is generally high-yielding and proceeds under mild conditions. An alternative, phosgene-free method involves the aminolysis of a phenyl carbamate (B1207046) in a solvent like dimethyl sulfoxide (B87167) (DMSO). google.com
The table below illustrates the synthesis of representative amide and urea derivatives.
| Derivative Type | Reagent | Product | Typical Conditions |
| Amide | Benzoic acid, DCC | N-Benzoyl-[3-(2-furyl)phenyl]methylamine | Inert solvent (e.g., CH₂Cl₂), Room Temperature |
| Urea | Phenyl isocyanate | N-Phenyl-N'-[3-(2-furyl)phenyl]methyl]urea | Aprotic solvent (e.g., THF), Room Temperature |
Synthesis of Complex Fused and Bridged Heterocyclic Systems Incorporating the this compound Core
The unique arrangement of the furan, phenyl, and methylamine moieties in this compound provides a versatile scaffold for the construction of more complex heterocyclic systems through intramolecular cyclization reactions. These reactions often lead to the formation of novel fused or bridged ring systems, which are of significant interest in drug discovery.
Derivatives of this compound are key intermediates for these transformations. For instance, N-acylated derivatives can undergo intramolecular cyclization reactions such as the Bischler-Napieralski or Pictet-Spengler type reactions to form fused heterocyclic structures.
The Bischler-Napieralski reaction typically involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus pentoxide or phosphoryl chloride to yield a dihydroisoquinoline. An N-acyl derivative of this compound, where the acyl group provides the necessary two-carbon fragment, could potentially undergo such a cyclization onto the phenyl ring.
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure. While the parent amine itself is not a β-arylethylamine, suitable derivatization could lead to substrates amenable to this type of cyclization, potentially involving the furan ring as the electron-rich aromatic component for the cyclization.
Furthermore, palladium-catalyzed intramolecular cyclization reactions of appropriately substituted derivatives could lead to the formation of novel fused pyrrole (B145914) or indole-like systems. mdpi.com The furan ring can also participate in cycloaddition reactions, offering another avenue for the construction of complex bridged systems. The synthesis of various N-heterocycles through iron-catalyzed intramolecular cyclization of related compounds has also been reported, suggesting another potential synthetic route. google.com
Computational and Theoretical Studies on 3 2 Furyl Phenyl Methylamine
Quantum Chemical Calculations for Reaction Mechanisms and Transition States in [3-(2-Furyl)phenyl]methylamine Synthesis
While specific quantum chemical studies on the synthesis of this compound are not extensively documented in the literature, the reaction mechanisms for analogous compounds have been thoroughly investigated using methods like Density Functional Theory (DFT). acs.orgnih.gov The synthesis of this compound can be envisioned through two primary routes: the Suzuki coupling of a boronic acid derivative with a suitable bromo- or iodo-benzylamine, or the reductive amination of 3-(2-furyl)benzaldehyde.
Suzuki Coupling: DFT calculations on similar Suzuki-Miyaura cross-coupling reactions help elucidate the intricate steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. For the synthesis of a 3-aryl-benzylamine, these calculations can model the transition state energies and geometries for each step, identifying the rate-determining step and the influence of ligands on the palladium catalyst.
Reductive Amination: The direct reductive amination of an aldehyde with an amine using a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) is another key synthetic route. acs.orgnih.gov DFT studies on the reductive amination of benzaldehyde (B42025) and aniline (B41778) have shown that acidic species play a crucial role in catalyzing both the formation of the iminium intermediate and the subsequent hydride transfer. acs.org For the synthesis of this compound from 3-(2-furyl)benzaldehyde, computational models can predict the reaction pathways, favoring the reduction of the in-situ formed imine over the starting aldehyde. nih.gov
| Reaction Step | Calculated Parameter | Typical Value (kcal/mol) for Analogous Systems |
| Suzuki Coupling | ||
| Oxidative Addition (TS) | Activation Energy (ΔG‡) | 10 - 15 |
| Reductive Elimination (TS) | Activation Energy (ΔG‡) | 5 - 10 |
| Reductive Amination | ||
| Imine Formation (TS) | Activation Energy (ΔG‡) | 15 - 20 |
| Imine Reduction (TS) | Activation Energy (ΔG‡) | 10 - 15 |
Table 1: Representative DFT-calculated activation energies for key transition states (TS) in analogous Suzuki coupling and reductive amination reactions. These values illustrate the energetic landscape that quantum chemical calculations can map out to understand reaction feasibility and kinetics.
Prediction of Enantioselectivity and Diastereoselectivity in Synthetic Pathways
The synthesis of chiral amines is a significant area of research, and computational models are increasingly used to predict the stereochemical outcomes of asymmetric reactions. arxiv.orgrsc.orgnih.govwikipedia.org For this compound, which is chiral if the amine is further substituted or if it acts as a ligand, predicting enantioselectivity is crucial.
Computational approaches, including both quantum mechanics (QM) and machine learning (ML), are employed to predict enantiomeric excess (% ee). arxiv.orgrsc.org These models often analyze the transition states leading to the different stereoisomers. The energy difference between these transition states (ΔΔG‡) is directly related to the enantiomeric ratio. rsc.org For instance, in an asymmetric hydrogenation of a corresponding imine, DFT calculations can model the interactions between the substrate, the chiral catalyst, and the hydrogen source to determine the favored pathway. rsc.org Machine learning models, trained on large datasets of reactions, can also predict enantioselectivity based on descriptors of the reactants and catalyst. arxiv.orgrsc.org
| Computational Method | Key Input | Predicted Output | Typical Accuracy for Analogous Systems |
| Quantum Mechanics (DFT) | Transition State Geometries | ΔΔG‡ (kcal/mol) | High (within 1-2 kcal/mol) |
| Machine Learning (e.g., DNN) | Molecular Descriptors | % ee | Good to High (RMSE 5-10% ee) rsc.org |
Table 2: Comparison of computational methods used for predicting enantioselectivity in the synthesis of chiral amines.
Conformational Analysis and Stereoelectronic Effects within the this compound Structure
The three-dimensional structure of this compound is defined by the rotation around the C-C bond connecting the phenyl and furyl rings, and the C-C bond of the methylamine (B109427) side chain. The relative orientation of the two aromatic rings is of particular interest, as it is analogous to biphenyl (B1667301) systems. cdnsciencepub.comacs.org
Conformational Analysis: The conformational preferences of biphenyl-like molecules are governed by a balance between steric hindrance of the ortho-hydrogens (favoring a twisted conformation) and π-conjugation (favoring a planar conformation). cdnsciencepub.com For this compound, ab initio calculations can be used to compute the potential energy surface as a function of the dihedral angle between the furan (B31954) and phenyl rings. aip.org It is expected that the molecule will adopt a non-planar (twisted) conformation in the gas phase, similar to biphenyl.
Stereoelectronic Effects: Stereoelectronic effects, which involve the interaction of electron orbitals, also play a significant role in the molecule's conformation and reactivity. acs.orgrsc.orgresearchgate.net The presence of the oxygen atom in the furan ring introduces specific stereoelectronic interactions. For instance, the alignment of the C-H bonds of the methylamine group with the π-systems of the aromatic rings can influence their bond dissociation energies and reactivity. researchgate.net Natural Bond Orbital (NBO) analysis can be employed to quantify these donor-acceptor interactions. acs.org
| Dihedral Angle (Phenyl-Furyl) | Relative Energy (kcal/mol) - Illustrative | Comment |
| 0° (Planar) | +1.5 - 2.5 | Steric hindrance between ortho hydrogens |
| 40-45° (Twisted) | 0.0 | Minimum energy conformation (gas phase) |
| 90° (Perpendicular) | +1.5 - 2.5 | Loss of π-conjugation |
Table 3: An illustrative potential energy profile for the rotation of the phenyl-furyl bond in this compound, based on analogous biphenyl systems. The exact values would require specific calculations for this molecule.
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations are excellent for determining the energies of specific conformations, Molecular Dynamics (MD) simulations are better suited for exploring the full conformational landscape of a flexible molecule over time, especially in a solvent environment. tandfonline.comub.edumdpi.comoup.comrsc.orgrsc.org
For this compound, MD simulations can be used to study the dynamic behavior of the molecule in solution. By simulating the molecule's trajectory over nanoseconds or longer, researchers can observe the transitions between different conformational states and determine their relative populations. ub.eduoup.com Techniques like replica exchange molecular dynamics (REMD) can be used to enhance sampling and overcome energy barriers more efficiently. mdpi.com Such simulations are particularly valuable in drug discovery, where understanding the accessible conformations of a molecule is key to predicting its binding to a biological target. ub.edumdpi.comresearchgate.net
Theoretical Studies on Intermolecular Interactions
The primary amine group and the aromatic rings of this compound are capable of engaging in a variety of intermolecular interactions that govern its macroscopic properties, such as its crystal packing and solubility.
Hydrogen Bonding: The -NH2 group can act as both a hydrogen bond donor and acceptor. rsc.orgresearchgate.netacs.org Theoretical calculations can be used to determine the geometry and energy of these hydrogen bonds. For example, studies on primary amines have shown that N-H···N hydrogen bonds are a dominant cohesive force in their crystal structures. rsc.orgresearchgate.netacs.org
π-Interactions: The furan and phenyl rings can participate in π-π stacking and other non-covalent interactions. mdpi.commdpi.comrsc.orgrsc.org The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis are computational tools that can be used to visualize and characterize these weak interactions. mdpi.com These interactions, along with hydrogen bonds, are crucial in determining the supramolecular assembly in the solid state. mdpi.comrsc.orgrsc.org
| Interaction Type | Key Atoms/Groups Involved | Typical Calculated Energy (kcal/mol) for Analogous Systems |
| Hydrogen Bond | N-H···N | -2 to -5 rsc.org |
| Hydrogen Bond | N-H···O (solvent) | -3 to -7 |
| π-π Stacking | Phenyl-Phenyl / Phenyl-Furyl | -1 to -3 rsc.org |
| C-H···π | C-H and Aromatic Ring | -0.5 to -2.5 |
Table 4: Typical calculated interaction energies for non-covalent interactions relevant to this compound, based on studies of analogous molecular systems.
Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides rich information about the molecular framework, including connectivity and spatial relationships between atoms.
One- and Two-Dimensional NMR Techniques (e.g., ¹H, ¹³C, HMBC, HSQC, COSY, NOESY)
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of all proton (¹H) and carbon (¹³C) signals in [3-(2-Furyl)phenyl]methylamine.
¹H NMR Spectroscopy: The 1D ¹H NMR spectrum provides the initial overview of the proton environments within the molecule. For this compound, characteristic chemical shifts are expected for the different types of protons present. The protons of the furan (B31954) ring are anticipated to resonate in the aromatic region, typically between δ 6.3 and 7.4 ppm. The benzylic methylene (B1212753) protons (CH₂) adjacent to the amine are expected to appear as a singlet around δ 4.3–4.5 ppm. The protons of the methylamine (B109427) group (CH₃NH₂) would also produce distinct signals. docbrown.info
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, distinct signals would be observed for the carbons of the phenyl ring, the furan ring, the benzylic methylene group, and the methyl group.
2D NMR Techniques: To unambiguously assign these signals and elucidate the connectivity, a suite of 2D NMR experiments is utilized:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the same spin system, helping to trace the connectivity of adjacent protons, for instance, within the phenyl and furyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting the different fragments of the molecule, for example, by showing correlations between the benzylic protons and the carbons of both the phenyl and furan rings.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Furyl Protons | 6.3 - 7.4 | Varies |
| Phenyl Protons | Varies | Varies |
| Benzyl (B1604629) Methylene (CH₂) | ~4.3 - 4.5 | Varies |
| Amine (NH₂) | Varies | - |
| Methyl (CH₃) | Varies | Varies |
Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound with a high degree of accuracy. This allows for the confident determination of the elemental composition of the molecule. For this compound (C₁₁H₁₁NO), the calculated exact mass is 173.0841 g/mol . nih.gov HRMS analysis would be expected to yield a molecular ion peak ([M]⁺ or [M+H]⁺) that corresponds to this value with very high precision.
In addition to providing the molecular weight, mass spectrometry induces fragmentation of the molecule, and the resulting fragmentation pattern serves as a molecular fingerprint. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the bond between the benzylic carbon and the nitrogen of the amine group, leading to the formation of characteristic fragment ions. libretexts.org Analysis of these fragments provides further confirmation of the compound's structure.
Advanced Chromatographic Separations for Compound Purity Analysis and Isomer Resolution (e.g., Chiral HPLC)
Chromatographic techniques are indispensable for assessing the purity of a chemical compound and for separating isomers.
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound. By using a suitable stationary phase and mobile phase, it is possible to separate the target compound from any impurities, starting materials, or byproducts from the synthesis. The purity is typically determined by measuring the area of the peak corresponding to the compound of interest relative to the total area of all peaks in the chromatogram.
Isomer Resolution: Since this compound possesses a stereocenter at the benzylic carbon if it were, for example, α-methylated, it could exist as a pair of enantiomers. Chiral HPLC is a specialized form of HPLC that is capable of separating enantiomers. wiley-vch.de This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The ability to separate and quantify the individual enantiomers is critical in pharmaceutical research, as different enantiomers can have different pharmacological activities. americanpharmaceuticalreview.com The enantiomeric excess (ee), a measure of the purity of a single enantiomer, can be accurately determined using this technique. wiley-vch.de
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
For chiral molecules, X-ray crystallography is particularly valuable as it can be used to determine the absolute stereochemistry of a single enantiomer. This provides an unambiguous assignment of the (R) or (S) configuration at the stereocenter, which is crucial for understanding its biological activity. While no specific X-ray crystallographic data for this compound is publicly available, this technique remains a powerful tool for its definitive structural characterization should a suitable crystal be grown. oup.combham.ac.uk
Table 2: Summary of Analytical Techniques and Their Applications
| Technique | Information Obtained |
| NMR Spectroscopy | |
| ¹H, ¹³C NMR | Number and type of proton and carbon environments. |
| COSY, HSQC, HMBC, NOESY | Connectivity and spatial relationships between atoms. |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition, fragmentation pattern for structural confirmation. |
| Advanced Chromatographic Separations | |
| HPLC | Purity assessment. |
| Chiral HPLC | Separation and quantification of enantiomers (isomer resolution). |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, absolute stereochemistry. |
Structure Activity Relationship Sar and Molecular Design Principles for 3 2 Furyl Phenyl Methylamine Analogues
Rational Design of Derivatives for Targeted Molecular Recognition
The rational design of derivatives based on the [3-(2-furyl)phenyl]methylamine scaffold is a key strategy for achieving targeted molecular recognition. This process involves the strategic modification of the parent molecule to enhance its affinity and selectivity for a specific biological target. The core structure, consisting of a furan (B31954) ring linked to a phenyl ring which in turn is connected to a methylamine (B109427) group, offers multiple points for chemical modification. nih.gov
The furan and phenyl rings can engage in various interactions with enzymes and receptors, potentially modulating their activity. The methylamine group is capable of participating in hydrogen bonding, further influencing the compound's biological profile. The design process often begins with the identification of a biological target and an understanding of its binding site. Techniques such as intramolecular Diels-Alder reactions of vinylarenes have been employed to construct more complex, annulated isoindoles from furylallylamines, demonstrating the versatility of the furan moiety in creating diverse chemical architectures. researchgate.net
Systematic Investigation of Substituent Effects on Potential Molecular Interactions
A systematic investigation into the effects of substituents on the this compound scaffold is crucial for understanding and optimizing its molecular interactions. The introduction of different functional groups at various positions on the phenyl and furan rings can significantly alter the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity.
For instance, the electron-donating nature of the 2-furyl group can increase the nucleophilicity of the amine, a property that can be modulated by adding substituents to the phenyl ring. Computational methods, such as the analysis of Mulliken charges, can predict how these substitutions will affect the charge distribution and, consequently, the reactivity and interaction with biological targets.
Studies on related structures provide valuable insights. For example, in fenarimol (B1672338) analogues, a clear correlation between lipophilicity (logD) and in vivo activity has been observed, with analogues having lower logD values showing better efficacy. chemrxiv.org Similarly, research on nitrofuran derivatives has shown that modifications to the molecular periphery can lead to high selectivity against different bacterial pathogens. mdpi.com The introduction of halogen groups at the para position of a phenyl ring in furan-quinoline coupled triazoles has been found to enhance DNA cleavage and cytotoxic activities. openmedicinalchemistryjournal.com
The following table summarizes the effects of different substituents on related furan-containing compounds:
| Compound Class | Substituent | Observed Effect | Reference |
| Fenarimol Analogues | Lower logD | Enhanced in vivo activity | chemrxiv.org |
| Nitrofuran Derivatives | Peripheral Modifications | High selectivity against bacterial pathogens | mdpi.com |
| Furan-Quinoline Coupled Triazoles | Halogen at para-position of phenyl ring | Enhanced DNA cleavage and cytotoxic activities | openmedicinalchemistryjournal.com |
These examples underscore the importance of systematic substituent modifications in tuning the biological activity of the this compound scaffold.
Application of Chemoinformatics and Virtual Screening Approaches for Scaffold Prioritization and Library Design
Chemoinformatics and virtual screening have become indispensable tools in modern drug discovery, enabling the efficient prioritization of scaffolds and the design of focused compound libraries. These computational approaches allow for the rapid in silico assessment of large numbers of molecules, saving significant time and resources compared to traditional high-throughput screening.
For the this compound scaffold, virtual screening can be employed to identify derivatives with a high probability of binding to a specific biological target. This process typically involves docking a library of virtual compounds into the three-dimensional structure of the target protein. For instance, virtual screening against the adenosine (B11128) A2A receptor (A2AAR) has successfully identified novel ligands. unipi.it
Furthermore, chemoinformatic tools can be used to analyze the properties of a virtual library of this compound analogues. This analysis can help in selecting a diverse and lead-like set of compounds for synthesis and biological evaluation. whiterose.ac.uk Data fusion schemes, which combine similarity scores from multiple reference ligands, can also be used to improve the ranking of compounds in a virtual screen. nih.gov The use of induced-fit docking (IFD) has been shown to be effective in modeling the interactions of flexible ligands with their protein targets, providing more accurate predictions of binding modes. researchgate.netsemanticscholar.org
Structural Analogies to Naturally Occurring Bioactive Furan-Containing Compounds and Privileged Scaffolds
The furan ring is a common motif in a variety of naturally occurring bioactive compounds, and its presence in the this compound scaffold suggests potential for broad biological activity. Many natural products containing a furan moiety exhibit interesting therapeutic properties. For example, collybolide, a natural product isolated from a fungus, has shown potential for treating pain and inflammation. shareok.org
The furan ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The synthesis of furan-containing compounds, however, can be challenging due to the potential instability of the furan ring. shareok.org Despite this, numerous synthetic methods have been developed to incorporate this valuable heterocycle into complex molecules. shareok.org
The structural similarity of this compound to these naturally occurring compounds provides a strong rationale for its exploration as a template for the design of new therapeutic agents. The combination of the furan ring with the phenyl and methylamine groups creates a unique chemical entity with the potential for novel biological activities. nih.gov
Future Directions and Emerging Research Opportunities
Development of Sustainable and Green Synthetic Protocols for [3-(2-Furyl)phenyl]methylamine Derivatives
The chemical industry is increasingly shifting from petroleum-based resources to biomass, necessitating the development of biorefineries to replace traditional petroleum refineries. rsc.org Furan (B31954) platform chemicals (FPCs), such as furfural and 5-hydroxymethylfurfural, are directly available from biomass and offer a sustainable starting point for a wide range of chemical syntheses. rsc.org The synthesis and application of furanic compounds are a significant branch of green and sustainable chemistry. nih.govmdpi.com The development of sustainable synthetic protocols for this compound derivatives is a key area of future research. This involves the use of renewable feedstocks, environmentally benign solvents, and energy-efficient catalytic processes. researchgate.net
Future research will likely focus on the following green chemistry approaches:
Biomass-derived starting materials : Utilizing furfural, which can be economically synthesized from biomass, as a primary building block. rsc.org This approach aligns with the principles of a circular economy by converting renewable resources into valuable chemicals.
Catalytic transformations : Employing heterogeneous catalysts that can be easily recovered and recycled, minimizing waste and improving process efficiency. researchgate.net For instance, solid acid catalysts like MeSO3H/SiO2 have been used for the esterification of 3-(2-furyl)acrylic acids. researchgate.net
Solvent-free reaction conditions : Conducting reactions in the absence of volatile organic solvents to reduce environmental impact. researchgate.net
Flow chemistry : Implementing continuous flow processes, which can offer better control over reaction parameters, improved safety, and higher yields compared to batch processes.
| Green Chemistry Approach | Potential Application in this compound Synthesis | Key Benefits |
| Use of Biomass-Derived Furfural | Starting material for the furan moiety. | Renewable feedstock, reduces reliance on fossil fuels. rsc.org |
| Heterogeneous Catalysis | Synthesis and modification of the compound and its derivatives. | Catalyst recyclability, reduced waste, improved process economics. researchgate.net |
| Solvent-Free Conditions | Key synthetic steps performed without harmful organic solvents. | Reduced environmental pollution, safer processes. researchgate.net |
| Biocatalysis | Enzymatic methods for specific transformations. | High selectivity, mild reaction conditions, environmentally friendly. researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design
Key areas for the application of AI and ML include:
Retrosynthesis Prediction : AI algorithms can analyze the structure of a target this compound derivative and propose a step-by-step synthetic pathway, saving significant time and resources in the planning phase. engineering.org.cnnih.gov
Reaction Outcome and Yield Prediction : ML models can be trained on large datasets of chemical reactions to predict the products and yields of new transformations, helping chemists to prioritize experiments with the highest probability of success. rjptonline.org
De Novo Drug Design : AI can generate novel molecular structures based on the this compound scaffold that are optimized for specific biological targets or material properties.
Property Prediction : ML models can predict the physicochemical and biological properties of virtual compounds, allowing for the in silico screening of large libraries of potential derivatives before their synthesis.
| AI/ML Application | Description | Impact on this compound Research |
| Retrosynthesis Prediction | AI suggests synthetic routes for target molecules. engineering.org.cn | Faster development of synthetic strategies for novel derivatives. |
| Reaction Prediction | ML models predict the outcome of chemical reactions. rjptonline.org | More efficient optimization of reaction conditions. |
| Compound Design | AI generates new molecules with desired properties. | Accelerated discovery of new materials or biologically active compounds. |
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Stereoselectivity in this compound Synthesis
The development of novel catalytic systems is crucial for improving the efficiency and selectivity of synthetic routes to this compound and its derivatives. mdpi.commdpi.com Research in this area will likely focus on both homogeneous and heterogeneous catalysis, with a particular emphasis on stereoselective methods to control the three-dimensional arrangement of atoms in chiral derivatives. researchgate.net
Emerging research opportunities in catalysis include:
Transition Metal Catalysis : The use of catalysts based on metals like cobalt, manganese, and gold for specific transformations of the furan ring. acs.orgresearchgate.net For example, Mn(III)/Co(II) catalysts have been used for the oxidative ring-opening of furans.
Enantioselective Catalysis : The development of chiral catalysts to produce enantiomerically pure derivatives, which is particularly important for applications in pharmaceuticals and materials science. researchgate.netresearchgate.net Chiral organocatalysts and metal complexes have been successfully used in the enantioselective synthesis of various furan derivatives. researchgate.netresearchgate.net
Biocatalysis : The use of enzymes to catalyze specific reactions with high chemo-, regio-, and stereoselectivity under mild conditions. researchgate.net
Photocatalysis : The use of light-driven catalytic processes to enable new types of chemical transformations.
| Catalytic System | Potential Reaction | Desired Outcome |
| Chiral Lewis Acids | Asymmetric addition reactions | High enantioselectivity for chiral derivatives. researchgate.netresearchgate.net |
| Transition Metal Complexes | Cross-coupling reactions | Efficient formation of C-C and C-N bonds. |
| Enzymes | Reductive amination | Stereoselective synthesis of chiral amines. researchgate.net |
| Photocatalysts | C-H functionalization | Direct and selective modification of the scaffold. |
Applications of this compound as a Privileged Scaffold in Advanced Organic Materials Science
The furan scaffold is a promising building block for organic electronic materials due to its unique electronic and optical properties. ijabbr.comresearchgate.net Furan-containing compounds are being investigated for applications in organic solar cells, light-emitting diodes (LEDs), and organic field-effect transistors (OFETs). ntu.edu.sgnih.govacs.orgijert.org The this compound structure, with its combination of electron-rich furan and a tunable phenylamine unit, represents a "privileged scaffold" that can be systematically modified to create a new generation of advanced organic materials.
Future research in this area could explore:
Organic Semiconductors : The synthesis of derivatives with extended π-conjugation for use as active materials in OFETs and organic photovoltaics. nih.gov Furan-based materials have shown potential as semiconductors in organic solar cells. nih.gov
Emissive Materials : The design of fluorescent derivatives for applications in organic light-emitting diodes (OLEDs). acs.org
Polymers : The incorporation of the this compound unit into polymer backbones to create materials with tailored thermal, mechanical, and electronic properties. mdpi.com Furan-based polyimides have been synthesized and show good thermal stability. mdpi.com
| Material Class | Potential Application | Key Properties to Optimize |
| Organic Semiconductors | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs) | Charge carrier mobility, energy levels, stability. nih.gov |
| Emissive Materials | Organic Light-Emitting Diodes (OLEDs) | Photoluminescence quantum yield, emission color, stability. acs.org |
| Conjugated Polymers | Flexible electronics, sensors | Solubility, processability, electronic properties. mdpi.com |
Design and Synthesis of Targeted Molecular Probes Based on the this compound Structure
Molecular probes are essential tools for studying biological processes and identifying new drug targets. nih.govresearchgate.net The furan moiety has been used as a core structure in the development of such probes. nih.govresearchgate.net The this compound scaffold provides a versatile platform for the design and synthesis of novel targeted molecular probes.
Future research in this area will likely involve:
Attachment of Reporter Groups : The amine group can be readily functionalized with reporter groups such as fluorophores, biotin, or radioactive isotopes for detection and imaging.
Introduction of Targeting Ligands : The phenyl ring or the furan ring can be modified with ligands that specifically bind to a biological target of interest, such as an enzyme or a receptor.
Reactivity-Based Probes : Designing derivatives that can covalently react with their biological targets, allowing for their identification and characterization. nih.govresearchgate.net For example, probes have been developed that react with furan moieties via a Diels-Alder cycloaddition. nih.govresearchgate.net
The development of such probes could facilitate the discovery of new bioactive compounds and provide a deeper understanding of the biological roles of their targets.
Q & A
Basic Research Questions
Q. What are the key spectroscopic methods for characterizing [3-(2-Furyl)phenyl]methylamine?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the aromatic furyl and phenyl substituents, focusing on coupling patterns (e.g., furyl protons at δ 6.2–7.4 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak ([M+H]) and fragmentation patterns, critical for verifying purity and structure.
- UV-Vis Spectroscopy : Analyze conjugation effects between the furyl and phenyl rings (λ~250–300 nm), as observed in analogous furyl-phenyl systems .
- Infrared (IR) Spectroscopy : Detect primary amine stretches (N–H bending at ~1600 cm) and aromatic C–H vibrations.
Q. What synthetic routes are effective for preparing this compound?
- Methodological Answer :
- Reductive Amination : React 3-(2-furyl)benzaldehyde with ammonium acetate and sodium cyanoborohydride in methanol under reflux. Monitor progress via TLC (Rf ~0.3 in EtOAc/hexane).
- Cross-Coupling Strategies : Use Suzuki-Miyaura coupling to attach a furyl group to a pre-functionalized bromophenylmethylamine precursor. Optimize catalyst (Pd(PPh)) and base (NaCO) ratios for yield improvement .
- Purification : Column chromatography (silica gel, eluent: 10% MeOH in CHCl) followed by recrystallization from ethanol.
Q. How should this compound be safely handled and stored?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation .
- Storage : Keep in amber glass vials under inert gas (N) at 2–8°C to prevent oxidation. Avoid contact with strong acids/oxidizers (e.g., HNO, HO) due to instability risks .
- Spill Management : Neutralize with 5% acetic acid, absorb with vermiculite, and dispose as hazardous waste.
Advanced Research Questions
Q. How can computational methods predict the electronic structure and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices for nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model aggregation behavior.
- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to refine models .
Q. How to resolve contradictions in reported stability data under varying pH conditions?
- Methodological Answer :
- Controlled Stability Studies :
Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 40°C.
Monitor degradation via HPLC (C18 column, 1 mL/min flow, detection at 254 nm).
Identify degradation products using LC-MS and -NMR.
- Mechanistic Insight : Acidic conditions may protonate the amine, leading to ring-opening of the furan moiety. Base-induced hydrolysis could cleave the methylamine group .
Q. How to design bioactive derivatives of this compound for antimicrobial studies?
- Methodological Answer :
- Structural Modifications :
- Mannich Reaction : Introduce alkyl/aryl groups to the amine using formaldehyde and secondary amines (e.g., piperidine) to enhance lipophilicity .
- Acylation : React with acyl chlorides (e.g., acetyl chloride) to form amides, improving metabolic stability.
- Bioactivity Screening :
- In Vitro Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via MIC (Minimum Inhibitory Concentration) assays.
- Mechanistic Studies : Use fluorescence microscopy to assess membrane disruption or DNA intercalation.
Q. What strategies mitigate conflicting data on solubility in polar vs. nonpolar solvents?
- Methodological Answer :
- Systematic Solubility Testing :
Prepare saturated solutions in solvents (e.g., water, ethanol, hexane) at 25°C.
Quantify solubility via gravimetric analysis or UV absorbance calibration curves.
- Co-solvent Systems : Evaluate binary mixtures (e.g., ethanol/water) to enhance solubility. Data discrepancies may arise from impurities or polymorphic forms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
